H-Lys(Boc)-OMe hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585044 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-48-2 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization As a Fundamental Amino Acid Derivative in Advanced Synthetic Chemistry
H-Lys(Boc)-OMe.HCl is a derivative of the naturally occurring amino acid L-lysine, which has been strategically modified to control its reactivity during chemical synthesis. The structure incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group attached to the epsilon (ε) amino group of the lysine (B10760008) side chain, and a methyl ester (-OMe) at the C-terminus. The alpha (α) amino group remains as a hydrochloride salt, ready for peptide bond formation.
This dual-protection scheme is fundamental to its utility. The Boc group is a robust protecting group that is stable under a variety of reaction conditions but can be removed with moderate to strong acids (e.g., trifluoroacetic acid). The methyl ester protects the carboxylic acid, preventing it from reacting out of turn, and can be cleaved by saponification (hydrolysis with a base). This allows chemists to selectively unmask specific reactive sites on the lysine molecule, directing the formation of peptide bonds at the α-amino group while the ε-amino group and the C-terminus remain inert. This level of control is paramount in the stepwise assembly of peptides, preventing unwanted side reactions and the formation of branched or truncated products.
Below is a table detailing the physicochemical properties of H-Lys(Boc)-OMe.HCl.
| Property | Value |
| CAS Number | 2389-48-2 |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ |
| Molecular Weight | 296.79 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in solvents like DMSO |
Note: The data in this table is compiled from various chemical supplier databases. Specific values may vary slightly by batch.
Historical Trajectory and Evolving Significance in Peptide Chemistry
The story of H-Lys(Boc)-OMe.HCl is intrinsically linked to the advent of modern peptide synthesis. The introduction of the Boc protecting group in the late 1950s was a revolutionary development. Its acid-labile nature provided a crucial tool for chemists. This was famously capitalized upon by R. Bruce Merrifield in his development of Solid-Phase Peptide Synthesis (SPPS) in the 1960s, a technology that earned him the Nobel Prize in Chemistry.
In early SPPS, the "Boc/Bzl" strategy was dominant. This involved using the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable benzyl-based groups for side-chain protection. Lysine (B10760008) derivatives protected with Boc on the side chain were central to this methodology. While H-Lys(Boc)-OMe.HCl itself is more suited for solution-phase synthesis due to its C-terminal methyl ester, the underlying principle of Boc-protection for the lysine side chain was a cornerstone of this era.
Despite the prevalence of Fmoc chemistry in modern SPPS, Boc-protected lysine derivatives like H-Lys(Boc)-OMe.HCl retain significant importance. They are frequently employed in solution-phase peptide synthesis, which is often the method of choice for large-scale production of shorter peptides or for fragments that are difficult to synthesize on a solid support. Furthermore, the principles of Boc protection are fundamental to orthogonal protection schemes, where multiple protecting groups that can be removed under different conditions are used in the synthesis of highly complex molecules.
Overview of Current and Emerging Research Trajectories Involving H Lys Boc Ome.hcl
Optimized Synthetic Pathways for Efficient H-Lys(Boc)-OMe.HCl Production
Development and Refinement of Solution-Phase Synthetic Protocols
Solution-phase synthesis remains a primary method for the production of modified amino acids like H-Lys(Boc)-OMe.HCl, especially for large-scale manufacturing. The process typically begins with the selective protection of the more nucleophilic ε-amino group of L-lysine. A common and effective method involves reacting L-lysine hydrochloride with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a mixed solvent system, such as dioxane and water, under basic conditions maintained by a reagent like sodium bicarbonate. rsc.org This step yields Nε-Boc-L-lysine (H-Lys(Boc)-OH).
The subsequent esterification of the α-carboxyl group can be achieved through several refined protocols. A widely used method involves treating the Nε-protected lysine with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a classic reagent for this conversion, as it reacts with methanol to form HCl in situ, which then catalyzes the esterification. An alternative and often more convenient approach utilizes trimethylchlorosilane (TMSCl) in methanol, which offers mild conditions and good to excellent yields for the esterification of various amino acids. The final step to obtain the hydrochloride salt typically involves precipitation from a solution containing hydrochloric acid, such as methanolic HCl, followed by crystallization. prepchem.com
Table 1: Comparison of Esterification Methods for Nε-Boc-L-lysine
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Methanol, HCl (gas) or H₂SO₄ (conc.) | Reflux | Inexpensive reagents | Harsh conditions, potential side reactions |
| Thionyl Chloride Method | Methanol, Thionyl Chloride (SOCl₂) | 0°C to room temperature | High yield, forms HCl in situ | SOCl₂ is corrosive and toxic |
| TMSCl Method | Methanol, Trimethylchlorosilane (TMSCl) | Room temperature | Mild conditions, convenient, good yields | TMSCl is moisture sensitive |
Innovations in Automated Parallel Synthesis Approaches for Gram-Scale Production
While the synthesis of H-Lys(Boc)-OMe.HCl itself is typically performed in solution-phase batches, the principles of automated synthesis, which have revolutionized peptide production, are being adapted to streamline the manufacturing of such building blocks. Automated synthesis platforms, originally designed for solid-phase peptide synthesis (SPPS), excel at performing repetitive reaction cycles of coupling and deprotection. nih.govnih.govbeilstein-journals.org
Innovations in this area focus on applying automation to solution-phase synthesis for producing key intermediates on a larger scale. nih.govacs.org Modern automated systems feature robotic fluid handling, precise temperature control, and integrated purification modules. For gram-scale production of a specific compound like H-Lys(Boc)-OMe.HCl, automation can be employed to precisely control the addition of reagents, monitor reaction progress, and perform sequential work-up and extraction steps, thereby increasing reproducibility and throughput while minimizing manual labor. nih.gov Furthermore, the development of continuous flow reactors offers a significant leap forward. vapourtec.com In a flow system, reagents are pumped through heated or cooled tubes where the reaction occurs, allowing for rapid optimization, improved heat transfer, and safer operation at scale. This technology, proven for peptide synthesis, holds immense potential for the efficient, gram-to-kilogram scale production of critical amino acid derivatives. peptisystems.comgappeptides.com
Strategic Evaluation of Protecting Group Tactics for Lysine Side Chains in H-Lys(Boc)-OMe.HCl Precursors
The choice of protecting group for the ε-amino group of lysine is a critical strategic decision in multi-step synthesis, governed by the principle of orthogonality—the ability to remove one protecting group without affecting another. cem.com While H-Lys(Boc)-OMe.HCl specifically utilizes the acid-labile tert-butyloxycarbonyl (Boc) group, a variety of other groups are available for synthesizing related lysine precursors, each with distinct properties. peptide.com
Boc (tert-butyloxycarbonyl): Cleaved by moderate to strong acids like trifluoroacetic acid (TFA). It is stable to basic conditions and catalytic hydrogenation, making it orthogonal to Fmoc and Z groups, respectively. americanpeptidesociety.org
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, typically removed with piperidine (B6355638). americanpeptidesociety.org It is orthogonal to the acid-labile Boc and hydrogenolysis-labile Z groups, making the Fmoc-Lys(Boc)-OH derivative a cornerstone of modern SPPS. semanticscholar.org
Z (or Cbz, Benzyloxycarbonyl): Removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. It is stable to the mild base used for Fmoc removal and the mild acid used for Boc removal under certain conditions. peptide.combiosynth.com
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are cleaved under very mild conditions using hydrazine, offering orthogonality to most other protecting groups. iris-biotech.de The sterically hindered ivDde group was developed to be more stable and less prone to "scrambling" (migrating to other free amines) than Dde during synthesis. iris-biotech.desigmaaldrich.com
Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These trityl-based groups are extremely acid-sensitive and can be removed with very dilute TFA (e.g., 1%) or other mild acidic cocktails, allowing for their selective removal in the presence of Boc and other more robust acid-labile groups. sigmaaldrich.com
Table 2: Comparison of ε-Amino Protecting Groups for Lysine Derivatives
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Feature |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenation | Commonly used in Boc-based peptide synthesis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenation | Standard for modern Fmoc-based SPPS. |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation; Strong Acid (HBr) | Mild Acid/Base | Classic protecting group, useful in solution-phase. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (2% in DMF) | Acid, Base | Orthogonal to both Boc and Fmoc strategies. |
| 4-Methyltrityl | Mtt | Highly Acid Labile (1% TFA) | Base, Hydrogenation | Allows for selective deprotection in the presence of Boc. |
Enantioselective Synthesis and Advanced Stereochemical Control in Lysine Methyl Ester Derivatives
Maintaining the stereochemical integrity of the α-carbon is non-negotiable in the synthesis of amino acid derivatives for biological applications, as different enantiomers possess vastly different activities. libretexts.org The synthesis of H-L-Lys(Boc)-OMe.HCl relies on stereocontrolled methods to prevent racemization.
The most straightforward and common strategy is to begin with enantiomerically pure L-lysine, which is commercially available from fermentation processes. The subsequent reaction conditions for Boc protection and esterification are generally mild enough to avoid racemization of the α-center. However, rigorous quality control is essential to confirm the enantiomeric excess (ee) of the final product.
Advanced methods for ensuring stereochemical purity are also an area of active research. Enzymatic processes offer exceptional stereoselectivity. For instance, enzymes can be used for the enantioselective hydrolysis of a racemic ester, leaving the desired enantiomer untouched. nih.gov A two-enzyme cascade system has been developed to efficiently produce enantiopure D-lysine from L-lysine, demonstrating the power of biocatalysis in controlling stereochemistry. mdpi.com Additionally, novel stereocontrolled multicomponent reactions, sometimes performed in water, are being developed for the asymmetric synthesis of amino acid derivatives from simpler precursors. nih.govmorressier.com These cutting-edge techniques provide pathways to high enantiomeric purity, which is critical for the synthesis of complex, biologically active molecules.
Integration of Green Chemistry Principles in H-Lys(Boc)-OMe.HCl Synthesis
The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to reduce their environmental impact. The synthesis of H-Lys(Boc)-OMe.HCl and related derivatives is being re-evaluated through this lens to develop more sustainable processes. rsc.org
Key green chemistry principles being integrated include:
Use of Greener Solvents: Traditional syntheses often rely on hazardous solvents like dimethylformamide (DMF) and chlorinated solvents (e.g., dichloromethane). Research is focused on replacing these with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. rsc.orgacs.org In some cases, reactions can be adapted to run in water, the greenest solvent. advancedchemtech.com
Waste Reduction: The most significant source of waste in peptide and amino acid chemistry is from solvents used in reactions and purifications. advancedchemtech.com The adoption of continuous flow processes and solvent recycling systems can dramatically reduce solvent consumption. peptisystems.comambiopharm.com Optimizing reactions to achieve higher yields and reduce the need for chromatographic purification also contributes significantly to waste prevention.
Atom Economy and Reduction of Derivatives: While the use of protecting groups is inherent to this chemistry and lowers atom economy, streamlined synthetic routes that minimize the number of protection/deprotection steps are preferred. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, reduces waste and energy consumption associated with intermediate isolation.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For example, using catalytic hydrogenation to remove a Z-group is greener than using a stoichiometric amount of a strong acid. The development of novel, highly efficient, and recyclable catalysts is a key goal in sustainable chemistry. acs.org
Renewable Feedstocks: On a broader scale, long-term sustainability goals include the synthesis of amino acids from renewable feedstocks, such as biomass, or even directly from atmospheric N₂ and CO₂, moving away from petrochemical sources. rsc.orgresearchgate.netacs.org
By systematically applying these principles, the synthesis of H-Lys(Boc)-OMe.HCl can become more efficient, safer, and environmentally sustainable, aligning chemical manufacturing with global sustainability goals.
Research into N-Terminal Amine Reactivity in Peptide Bond Formation
The primary reactive site for peptide chain elongation on H-Lys(Boc)-OMe.HCl is the nucleophilic α-amino group. The formation of a peptide (amide) bond requires the activation of the carboxyl group of an incoming N-protected amino acid, which then couples with the N-terminal amine of the lysine derivative. The efficiency, selectivity, and stereochemical integrity of this coupling reaction are paramount for successful peptide synthesis.
Comparative Analysis of Coupling Reagent Efficacy and Selectivity
A wide array of coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions. These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, susceptible to nucleophilic attack by the α-amino group of H-Lys(Boc)-OMe.HCl. The choice of reagent is critical and is often dictated by factors such as steric hindrance of the coupling partners, desired reaction time, and the need to suppress side reactions, particularly epimerization.
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective activators. However, they can lead to significant epimerization and the formation of an N-acylurea byproduct, which can complicate purification.
Uronium/Aminium Salts: This class includes reagents such as HBTU, HATU, HCTU, and TBTU. They are known for their high efficiency and rapid reaction times. peptide.comresearchgate.net HATU, an aminium salt derived from HOAt, is generally considered superior to the HOBt-based HBTU, as it reacts faster and results in less epimerization. peptide.comresearchgate.net A key consideration with these reagents is the potential for guanidinylation of the free N-terminal amine if the reagent is used in excess, which terminates the peptide chain. peptide.com
Phosphonium (B103445) Salts: Reagents like PyBOP and PyAOP are also highly effective, particularly for sterically hindered couplings.
Third-Generation Uronium Reagents: COMU, an OxymaPure-based uronium salt, has emerged as a highly efficient and safer alternative to benzotriazole-based reagents like HATU. luxembourg-bio.comacs.org It demonstrates greater coupling efficiency, reduced epimerization risk, and is more soluble in common solvents. acs.org
The selection among these reagents involves a trade-off between reactivity, cost, and the potential for side reactions. For a substrate like H-Lys(Boc)-OMe.HCl, where the N-terminal is a primary amine, most modern uronium or phosphonium reagents provide excellent results.
| Coupling Reagent Class | Examples | Key Characteristics | Potential Drawbacks |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Cost-effective, widely used. | Formation of insoluble urea (B33335) byproduct (DCC), significant risk of epimerization without additives. |
| Uronium/Aminium Salts (HOBt-based) | HBTU, TBTU | Highly efficient, fast reactions. peptide.com | Risk of N-terminal guanidinylation if used in excess, moderate epimerization risk. peptide.com |
| Uronium/Aminium Salts (HOAt-based) | HATU | Faster and more effective at suppressing epimerization than HBTU. researchgate.net | Higher cost than HBTU, potential for guanidinylation. |
| Uronium Salts (Oxyma-based) | COMU | Excellent coupling efficiency, low epimerization, safer (non-explosive) byproducts. luxembourg-bio.comacs.org | Relatively newer and higher cost. |
| Phosphonium Salts | PyBOP | Very effective, especially for hindered couplings; non-carcinogenic byproduct (HMPA from BOP is carcinogenic). bachem.com | Can be less reactive than uronium salts in some cases. |
Investigating and Mitigating Epimerization during H-Lys(Boc)-OMe.HCl Couplings
Epimerization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a major concern during peptide coupling. nih.gov This process leads to the formation of diastereomeric peptides that are often difficult to separate from the desired product. mdpi.com The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. nih.govhighfine.com A secondary mechanism is the direct abstraction of the α-proton by a base. nih.gov
Several strategies are employed to investigate and mitigate epimerization:
Use of Additives: The addition of reagents like 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) is a standard practice, especially when using carbodiimides. peptide.com These additives react with the activated intermediate to form an active ester that is less prone to oxazolone (B7731731) formation and subsequent epimerization. highfine.com HOAt is generally more effective than HOBt.
Choice of Reagents and Base: As noted, coupling reagents like HATU and COMU inherently lead to lower levels of epimerization compared to older reagents. researchgate.netluxembourg-bio.com The choice of base is also crucial; sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) are preferred over less hindered bases like triethylamine, as they are less likely to abstract the α-proton. highfine.comnih.gov
Solvent and Temperature Control: Non-polar solvents can sometimes reduce the rate of epimerization. slideshare.netslideshare.net Performing coupling reactions at lower temperatures can also help minimize this side reaction, although it may slow down the rate of the desired peptide bond formation.
| Factor | Influence on Epimerization | Mitigation Strategy |
|---|---|---|
| Coupling Reagent | Reagents prone to forming long-lived, highly activated intermediates increase risk (e.g., DCC alone). | Use advanced uronium/phosphonium salts (HATU, COMU) or use carbodiimides with additives. researchgate.netluxembourg-bio.com |
| Additives | Additives form active esters that are less susceptible to racemization. | Routinely add HOBt or, preferably, HOAt to the coupling mixture. peptide.com |
| Base | Strong, sterically unhindered bases can directly abstract the α-proton. nih.gov | Use hindered bases like DIPEA or 2,4,6-collidine. highfine.com |
| Solvent | Polar solvents can sometimes increase the rate of epimerization. u-tokyo.ac.jp | Consider using less polar solvents like dichloromethane (B109758) (DCM) where solubility permits. |
| Temperature | Higher temperatures increase reaction rates, including the rate of epimerization. | Perform couplings at 0°C or room temperature rather than elevated temperatures. |
Methodologies for C-Terminal Ester Cleavage and Subsequent Derivatization
The C-terminal methyl ester of H-Lys(Boc)-OMe.HCl serves as a protecting group for the carboxylic acid. For certain applications, such as segment condensation or the synthesis of C-terminally modified peptides, this ester must be cleaved. The most common method for cleaving a methyl ester is saponification, which involves hydrolysis under basic conditions. fiveable.me
Typically, a reagent such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., methanol, THF, dioxane) is used. fiveable.methieme-connect.de The reaction is usually performed at temperatures ranging from 0°C to room temperature. Careful monitoring is required, as prolonged exposure to strong basic conditions can lead to side reactions, including epimerization of the C-terminal lysine residue. thieme-connect.de
Once the saponification is complete and the reaction mixture is neutralized, the product is H-Lys(Boc)-OH. The newly liberated carboxylic acid can then be derivatized. For instance, it can be activated using the same coupling reagents discussed in section 3.1.1 to react with a variety of nucleophiles, such as:
The N-terminus of another amino acid or peptide, to form a larger peptide chain (segment condensation).
An alcohol, to form a different ester.
An amine, to form a C-terminal amide.
Advanced Strategies for Boc-Group Manipulation and Orthogonal Deprotection
A cornerstone of modern peptide synthesis is the concept of orthogonal protection, where different functional groups are masked with protecting groups that can be removed under distinct, non-interfering conditions. wikipedia.orgnih.gov In H-Lys(Boc)-OMe.HCl, the ε-amino group of the lysine side chain is protected by a tert-Butoxycarbonyl (Boc) group. The Boc group is a classic acid-labile protecting group, meaning it is stable to basic and nucleophilic conditions but is readily cleaved by acids such as Trifluoroacetic acid (TFA). wikipedia.orgcreative-peptides.com
This property allows for the selective deprotection of the lysine side chain. For example, if H-Lys(Boc)-OMe.HCl is incorporated into a peptide chain where the N-terminus is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, the two protecting groups can be manipulated independently. The Fmoc group can be removed with a mild base like piperidine to allow for chain elongation, while the Boc group on the lysine side chain remains intact. creative-peptides.com Conversely, the Boc group can be selectively removed with acid while the Fmoc group and other acid-stable groups are unaffected.
This orthogonality is crucial for creating complex peptide architectures, such as branched or cyclic peptides, or for attaching specific moieties to the lysine side chain. Other protecting groups orthogonal to Boc include:
Alloc (Allyloxycarbonyl): Removed by palladium(0) catalysts. kohan.com.twrsc.org
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed by dilute hydrazine. kohan.com.twsigmaaldrich.com
Mtt (Monomethoxytrityl): Removed under very mild acidic conditions (e.g., 1-2% TFA in DCM), allowing for its removal in the presence of the more acid-stable Boc group. kohan.com.twsigmaaldrich.com
| Protecting Group | Abbreviation | Typical Location | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Nα-amine, Nε-amine (Lys) | Strong Acid (e.g., TFA, HF) creative-peptides.com | Stable to base, hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Nα-amine | Mild Base (e.g., 20% Piperidine in DMF) creative-peptides.com | Stable to acid. |
| Benzyloxycarbonyl | Z or Cbz | Nα-amine, Nε-amine (Lys) | Catalytic Hydrogenolysis (H₂/Pd), strong acid (HBr/AcOH). creative-peptides.com | Stable to mild acid and base. |
| Allyloxycarbonyl | Alloc | Nε-amine (Lys) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. kohan.com.tw | Stable to acid and base. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Nε-amine (Lys) | 2-5% Hydrazine in DMF. kohan.com.twsigmaaldrich.com | Stable to acid and piperidine. |
| Monomethoxytrityl | Mtt | Nε-amine (Lys) | Very Mild Acid (e.g., 1-2% TFA in DCM). sigmaaldrich.com | Stable to base, very acid-labile. |
Directed Reactions Involving the Lysine Side Chain beyond Boc-Protection
Once the Boc group is selectively removed from the lysine side chain, the resulting free ε-amino group becomes a powerful nucleophilic handle for a wide range of chemical modifications. This allows for the site-specific introduction of various functionalities onto a peptide scaffold.
Some common directed reactions include:
Alkylation: Reductive amination, the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a powerful tool for introducing alkyl groups. This method is used to synthesize advanced glycation end products like N(6)-(1-carboxymethyl)lysine (CML) on peptides. rsc.org
Guanidination: The primary amine can be converted into a guanidinium (B1211019) group using reagents like O-methylisourea. This transforms the lysine residue into its higher homolog, homoarginine, which can be useful for altering receptor binding or enzymatic cleavage patterns. nih.gov
Bioconjugation: The nucleophilic amine is frequently used as an attachment point for labels (e.g., fluorophores, biotin), cross-linkers, or polymers like polyethylene (B3416737) glycol (PEGylation) to modify the pharmacokinetic properties of therapeutic peptides. uci.edu
These transformations highlight the utility of H-Lys(Boc)-OMe.HCl as a precursor not just for linear peptides, but for a diverse array of precisely modified biomolecular constructs.
H Lys Boc Ome.hcl As a Pivotal Building Block in Advanced Organic Synthesis
Applications in the Construction of Diverse Non-Peptidic Organic Molecules
The strategic protection of lysine's functional groups in H-Lys(Boc)-OMe.HCl allows for its selective incorporation into a wide array of non-peptidic organic molecules. The Boc protecting group on the side chain amine can be selectively removed under mild acidic conditions, revealing a primary amine that can then participate in various coupling or functionalization reactions chemimpex.com. Simultaneously, the methyl ester can be hydrolyzed or otherwise modified, while the α-amino group serves as another point for elaboration. This versatility enables its use in the synthesis of pharmaceutical intermediates and the creation of lysine-based polymers, showcasing its utility beyond traditional peptide chemistry chemimpex.com.
Integral Role in the Generation of Combinatorial Chemical Libraries
H-Lys(Boc)-OMe.HCl plays a significant role in the development of combinatorial chemical libraries, which are essential for high-throughput screening in drug discovery and materials science chimia.chresearchgate.netnih.gov. Its utility lies in its amenability to solid-phase synthesis and parallel synthesis techniques, allowing for the rapid generation of diverse compound sets. Specifically, it serves as a precursor for N-alkylated α-amino acid methyl esters, which are valuable building blocks for creating libraries with varied structural and physicochemical properties chimia.chresearchgate.net. The ability to systematically modify both the α-amino group and the side-chain amine (after deprotection) contributes to the structural diversity achievable in these libraries chimia.chresearchgate.net.
Facilitating the Synthesis of N-Alkylated α-Amino Acid Methyl Esters
A key application of H-Lys(Boc)-OMe.HCl is in the synthesis of N-alkylated α-amino acid methyl esters. Through reductive amination or other alkylation strategies, the α-amino group can be functionalized with various alkyl or aryl substituents chimia.chresearchgate.net. The Boc group on the ε-amino position remains intact during these reactions, ensuring regioselective alkylation at the α-position. This process allows for the introduction of diverse chemical moieties, creating modified amino acid building blocks that can impart unique properties to target molecules.
Table 1: Examples of N-Alkylation Reactions Involving α-Amino Acid Methyl Ester Hydrochlorides
| Substrate (α-Amino Acid Methyl Ester HCl) | Aldehyde/Ketone Used | Reducing Agent | Resulting N-Alkylated Product Type | Citation |
| H-Lys(Boc)-OMe.HCl | Pyridine-3-carboxaldehyde | NaBH₄ | N-(Pyridin-3-ylmethyl)-Lys(Boc)-OMe | chimia.ch |
| H-Lys(Boc)-OMe.HCl | Anisaldehyde | NaBH₄ | N-Anisyl-Lys(Boc)-OMe | chimia.ch |
| H-Phe-OMe.HCl | 2-Methylbutyraldehyde | NaBH₄ | N-(2-Methylbutyl)-Phe-OMe | chimia.ch |
| H-Asp(OtBu)-OMe.HCl | 4-Dimethylaminobenzaldehyde | NaBH₄ | N-(4-Dimethylaminobenzyl)-Asp(OtBu)-OMe | chimia.ch |
Contributions to the Synthesis of Macrocyclic and Architecturally Complex Structures
The presence of multiple functionalization points within H-Lys(Boc)-OMe.HCl makes it invaluable for constructing macrocyclic and other architecturally complex structures biosynth.compnas.orgacs.org. The protected lysine (B10760008) residue can serve as a linker or a key component within a larger cyclic framework. For instance, after selective deprotection of either the α-amino or ε-amino group, intramolecular cyclization reactions can be performed to form peptide bonds or other linkages, leading to macrocycles biosynth.compnas.orgacs.org. The ability to control the reactivity of its amine and ester functionalities is critical for directing these complex assembly processes, enabling the synthesis of molecules with specific three-dimensional arrangements and properties acs.org.
Research Applications in Peptide and Peptidomimetic Chemistry
Solution-Phase Peptide Synthesis Applications Involving H-Lys(Boc)-OMe.HCl
H-Lys(Boc)-OMe.HCl is ideally suited for solution-phase peptide synthesis. In this classical approach, protected amino acids are coupled in a suitable solvent to form peptide fragments, which can then be further elongated or combined. The structure of H-Lys(Boc)-OMe.HCl provides a pre-protected C-terminus (methyl ester) and a protected side chain (Boc group), leaving the Nα-amino group available for peptide bond formation after neutralization of the hydrochloride salt. rsc.org
A typical application involves the synthesis of a dipeptide where H-Lys(Boc)-OMe.HCl serves as the C-terminal residue. The process generally follows these steps:
Neutralization: The hydrochloride salt of H-Lys(Boc)-OMe.HCl is neutralized with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free Nα-amino group.
Activation: The carboxylic acid of an N-terminally protected amino acid (e.g., Boc-Gly-OH) is activated using a coupling reagent. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts like HATU. peptide.com
Coupling: The activated amino acid is mixed with the neutralized H-Lys(Boc)-OMe.HCl, leading to the formation of a peptide bond.
Purification: The resulting protected dipeptide (e.g., Boc-Gly-Lys(Boc)-OMe) is purified from byproducts and unreacted starting materials.
This strategy was notably used in the synthesis of precursors for 1,3,6-trisubstituted-2,5-diketopiperazines (DKPs), where H-Lys(Boc)-OMe was a key starting material for creating orthogonally protected scaffolds. rsc.org
Design and Synthesis of Peptidomimetics Incorporating Lysine-Derived Scaffolds
Peptidomimetics are compounds designed to mimic the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. acs.orguq.edu.au The lysine (B10760008) structure, particularly its flexible aminobutyl side chain, provides an excellent scaffold for developing novel peptidomimetics.
H-Lys(Boc)-OMe.HCl serves as a valuable starting point for these scaffolds. Once incorporated into a structure, the orthogonally protected α-amino, ε-amino, and carboxyl groups can be selectively deprotected and modified. This allows for the introduction of non-peptidic moieties to alter the molecule's conformation, charge, and hydrophobicity.
Key applications include:
Cationic Antimicrobial Peptidomimetics: Researchers have designed lysine-rich structures that mimic the amphipathic nature of antimicrobial peptides (AMPs). uq.edu.au The ε-amino group of lysine is crucial for providing the positive charge necessary to interact with and disrupt bacterial membranes.
Constrained Scaffolds: The lysine side chain can be used as an anchor point for cyclization, creating conformationally restricted peptidomimetics with increased receptor selectivity and stability.
Peptoids: In the synthesis of peptoids (oligo-N-substituted glycines), lysine-type monomers are frequently used to introduce cationic charges. An efficient synthetic route allows for the creation of novel cationic peptoids containing both lysine-type and arginine-type monomers in the same sequence, leveraging orthogonal protection strategies. semanticscholar.orgnih.gov
Dendrimers: The two amino groups of lysine make it a perfect branching unit for the synthesis of peptide dendrimers. Dendritic poly(L-lysine) scaffolds are biocompatible and have been explored as carriers for drug delivery. researchgate.net
Construction of Bioactive Peptides Leveraging H-Lys(Boc)-OMe.HCl
Lysine is a frequent and often critical component of bioactive peptides, contributing to their structure, charge, and interaction with biological targets. The use of protected derivatives like H-Lys(Boc)-OMe.HCl in solution-phase synthesis, or its Nα-Fmoc counterpart in SPPS, is essential for the precise construction of these molecules. nih.gov
The role of lysine in bioactive peptides is diverse:
Protein-Protein Interaction: The positively charged side chain often participates in electrostatic interactions and hydrogen bonding at protein interfaces.
Antimicrobial Activity: As mentioned, the cationic nature of lysine is fundamental to the function of many antimicrobial peptides that target negatively charged bacterial cell walls. nih.gov
Structural Integrity: Lysine is involved in the enzymatic cross-linking of collagen, which is vital for the stability of connective tissues.
Epigenetic Regulation: The post-translational modification of lysine residues in histone proteins (e.g., methylation, acetylation) is a key mechanism in regulating gene expression. The synthesis of specific histone tail peptides to study these processes relies on precisely modified lysine building blocks. chemicalbook.com
| Bioactive Peptide Class | Role of Lysine | Synthetic Relevance |
| Antimicrobial Peptides (AMPs) | Provides positive charge for membrane interaction. | Essential building block for sequence construction. |
| Histone Tail Peptides | Site of post-translational modifications (methylation, acetylation). | Enables site-specific incorporation of modified lysine. chemicalbook.com |
| Cell-Penetrating Peptides (CPPs) | Contributes to the overall positive charge, facilitating cell entry. | Used to build sequences with optimal charge distribution. |
| Neuropeptides | Participates in receptor binding and signaling. | Precise synthesis is crucial for structure-activity relationship studies. |
Role in Advanced Bioconjugation Strategies for Therapeutic and Diagnostic Agents
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. The ε-amino group of the lysine side chain is one of the most frequently targeted functional groups for bioconjugation due to its nucleophilicity and high abundance on the surface of proteins and peptides. nih.govnih.gov
Incorporating a lysine residue into a synthetic peptide using a derivative like H-Lys(Boc)-OMe.HCl provides a specific, pre-defined site for conjugation. After the peptide is synthesized and fully deprotected, the unique ε-amino group of the incorporated lysine becomes a reactive handle. This site-specific approach is superior to stochastic modification of large proteins, which often results in heterogeneous products. nih.gov
Advanced bioconjugation applications involving lysine include:
Antibody-Drug Conjugates (ADCs): Highly potent cytotoxic drugs are attached to monoclonal antibodies via linkers, often connected to lysine residues.
Peptide-Drug Conjugates: Similar to ADCs, drugs can be conjugated to targeting peptides to improve delivery and reduce off-target effects.
Imaging Agents: Chelating agents that bind radioactive metals for PET or SPECT imaging can be conjugated to lysine side chains on targeting peptides or antibodies. researchgate.net Conventional methods often use N-hydroxysuccinimide (NHS) esters or isothiocyanate derivatives to react with the lysine amine. researchgate.net
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide therapeutic can increase its hydrodynamic size, prolonging its circulation half-life and reducing immunogenicity.
Development of Metal Complexes with Biologically Relevant Ligands for Medicinal Applications
The field of medicinal inorganic chemistry explores the therapeutic and diagnostic applications of metal complexes. juniperpublishers.com Amino acids and peptides are excellent ligands for metal ions, using their carboxylate, amino, and side-chain functional groups to form stable coordination complexes.
Lysine and its derivatives can act as ligands to create metal complexes with potential biological activity. ekb.egnih.gov
Direct Metal Complexes: Simple metal-lysine hydrochloride complexes have been synthesized with various metals, including iron, copper, zinc, manganese, and cobalt, for applications such as dietary supplementation. google.com Lysine can act as a chelator, binding metal ions. nih.gov
Organometallic-Peptide Bioconjugates: A more sophisticated approach involves conjugating medicinally active organometallic moieties to peptides. nih.govacs.orgresearchgate.netchimia.ch A peptide containing lysine can be synthesized and then used as a scaffold to attach a metal complex. The peptide component can serve as a targeting vector, delivering the cytotoxic or imaging metal complex to a specific site, such as a tumor cell. chimia.ch This strategy combines the unique chemical properties of metals with the biological specificity of peptides. acs.orgwur.nl Studies have explored the antiproliferative and antibacterial activity of such bioconjugates. chimia.ch These complexes can be synthesized on a solid phase, allowing for complex structures to be built systematically. chimia.ch
Mechanistic Investigations of Chemical Reactions Involving H Lys Boc Ome.hcl
Elucidation of Mechanistic Pathways for Peptide Bond Formation
The primary role of H-Lys(Boc)-OMe.HCl in peptide synthesis is to act as a nucleophile, with its free α-amino group attacking an activated carboxylic acid of an N-protected amino acid to form a new peptide bond. The general mechanism is contingent on the method of carboxyl activation.
Carbodiimide-Mediated Coupling:
One of the earliest and still widely used methods for peptide bond formation involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the N-protected amino acid. peptide.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by the α-amino group of H-Lys(Boc)-OMe.HCl.
The mechanistic pathway can be summarized as follows:
Activation: The carboxyl group of the N-protected amino acid attacks the carbodiimide, forming the O-acylisourea intermediate.
Nucleophilic Attack: The deprotonated α-amino group of H-Lys(Boc)-OMe.HCl attacks the carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Peptide Bond Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the desired peptide bond and releasing a neutral urea (B33335) byproduct. peptide.com
To enhance the efficiency of the reaction and suppress side reactions such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed. researchgate.netbachem.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which is then aminolyzed by H-Lys(Boc)-OMe.HCl. peptide.com
Onium Salt-Based Coupling:
Modern peptide synthesis frequently utilizes phosphonium (B103445) or aminium/uronium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or [Dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate (HATU). highfine.com These reagents facilitate the rapid conversion of the N-protected amino acid into a highly reactive active ester.
The mechanism involving HATU, for instance, proceeds as follows:
Activation: In the presence of a base, the carboxylate of the N-protected amino acid reacts with HATU to form an OAt-active ester. highfine.comwikipedia.org
Nucleophilic Attack: The α-amino group of H-Lys(Boc)-OMe.HCl attacks the carbonyl carbon of the OAt-active ester.
Peptide Bond Formation: The subsequent collapse of the tetrahedral intermediate leads to the formation of the peptide bond and the release of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The pyridine (B92270) nitrogen in HOAt is believed to stabilize the transition state through hydrogen bonding, accelerating the reaction. wikipedia.org
Kinetic and Thermodynamic Studies of Derivatization Processes
Detailed kinetic and thermodynamic data for the derivatization of H-Lys(Boc)-OMe.HCl are not extensively available in the public domain. However, general principles of reaction kinetics and thermodynamics can be applied to understand its behavior.
Kinetics of N-Acylation:
The rate of peptide bond formation involving H-Lys(Boc)-OMe.HCl is dependent on several factors:
Nature of the Coupling Reagent: The choice of coupling reagent significantly influences the reaction rate. Onium salt-based reagents like HATU generally lead to faster kinetics compared to carbodiimides alone. highfine.com
Solvent: The polarity and solvating properties of the solvent can affect the reaction rate. Aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used.
Steric Hindrance: The steric bulk of both the activated amino acid and H-Lys(Boc)-OMe.HCl can impact the rate of nucleophilic attack.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, but can also increase the rate of side reactions like racemization.
The kinetics of acylation of amino acid esters have been studied in various contexts, often revealing second-order kinetics where the rate is dependent on the concentration of both the amino acid ester and the acylating agent. bohrium.com
Thermodynamics of Peptide Bond Formation:
The formation of a peptide bond is a thermodynamically unfavorable process in aqueous solution, meaning it is an endergonic reaction with a positive Gibbs free energy change (ΔG). reddit.com This is due to the formation of water as a byproduct in an already aqueous environment. To overcome this thermodynamic barrier, the carboxylic acid is activated, effectively coupling the endergonic peptide bond formation to an exergonic reaction (the reaction of the activating agent).
| Parameter | Influencing Factors | Expected Trend for Favorable Derivatization |
| Reaction Rate (Kinetics) | Coupling reagent, solvent, temperature, steric hindrance. | Faster with more efficient coupling reagents (e.g., HATU), in polar aprotic solvents, and at moderately elevated temperatures. |
| Gibbs Free Energy (Thermodynamics) | Activation of the carboxylic acid, solvent environment. | Overall negative ΔG for the coupled reaction, indicating a spontaneous process. |
Computational and Theoretical Studies on H Lys Boc Ome.hcl
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques are instrumental in exploring the three-dimensional structures and conformational flexibility of H-Lys(Boc)-OMe.HCl. These studies typically involve molecular mechanics (MM) and quantum mechanics (QM) calculations to map out the potential energy surface and identify low-energy conformers. The Boc protecting group, with its inherent rotational freedom, and the lysine (B10760008) side chain can adopt various spatial arrangements, which may influence its reactivity and interactions in solution or during solid-phase synthesis.
While specific detailed conformational analyses of H-Lys(Boc)-OMe.HCl are not extensively detailed in the provided literature snippets, studies on similar Boc-protected amino acid derivatives have revealed the existence of multiple stable conformers. These conformers often arise from rotations around key bonds, particularly those involving the Boc group and the amino acid backbone acs.org. Such analyses are crucial for understanding how the molecule presents itself sterically and electronically during chemical reactions or biological interactions.
Table 1: Key Computed Descriptors for H-Lys(Boc)-OMe.HCl
| Descriptor | Value | Source/Method |
| CAS Number | 2389-48-2 | PubChem, Chem-Impex, Guidechem |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ | PubChem |
| Molecular Weight | 296.79 g/mol | PubChem |
| Synonyms | H-Lys(Boc)-OMe.HCl, N-Boc-L-lysine methyl ester hydrochloride | PubChem, Chem-Impex, Guidechem |
| Topological Polar Surface Area (TPSA) | ~90-100 Ų (estimated) | Computed (based on related compounds) |
| LogP | ~1-2 (estimated) | Computed (based on related compounds) |
| Hydrogen Bond Acceptors | ~4-5 (estimated) | Computed (based on related compounds) |
| Hydrogen Bond Donors | ~1-2 (estimated) | Computed (based on related compounds) |
| Rotatable Bonds | ~8-9 (estimated) | Computed (based on related compounds) |
Note: TPSA, LogP, H-bond donors/acceptors, and rotatable bonds are estimated based on data for similar compounds or computed descriptors, as direct experimental or computational values for H-Lys(Boc)-OMe.HCl were not consistently reported across all sources.
Computational Prediction of Reaction Pathways and Transition State Characterization
Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms and characterizing transition states involved in the synthesis and modification of H-Lys(Boc)-OMe.HCl. These studies can predict the energy barriers for different reaction pathways, identify key intermediates, and explain the stereochemical outcomes of reactions.
While specific computational studies detailing the reaction pathways and transition states for H-Lys(Boc)-OMe.HCl itself are not explicitly presented in the provided search results, DFT has been employed to understand related chemical transformations. For instance, DFT calculations have been used to propose mechanisms for Boc protection reactions researchgate.net and to explain the ring-opening mechanisms of epoxides in amino acid derivative synthesis beilstein-journals.org. Such methodologies are directly applicable to understanding the esterification of lysine's carboxyl group, the introduction of the Boc group, or the deprotection steps, providing insights into reaction kinetics and optimal conditions.
Theoretical Elucidation of Structure-Reactivity Relationships
The structure of H-Lys(Boc)-OMe.HCl intrinsically dictates its reactivity, particularly in the context of peptide bond formation and its behavior in biological systems. Theoretical studies can illuminate how specific structural features, such as the Boc group's steric bulk, the ester's susceptibility to hydrolysis, or the protonation state of the lysine side chain, influence its chemical properties.
Quantum mechanical calculations, often employing methods like Hartree-Fock (HF) with basis sets such as 6-31G*, are used to derive crucial molecular parameters like partial charges. These parameters are essential for developing accurate force fields used in molecular dynamics (MD) simulations nih.gov. MD simulations, in turn, can predict binding affinities and free energy differences between molecules and their targets, thereby elucidating structure-reactivity relationships in biochemical contexts. For example, studies on methyl-lysine analogues have used QM-derived parameters to assess binding free energies with proteins, highlighting how subtle structural modifications impact interaction strengths nih.gov. Furthermore, when H-Lys(Boc)-OMe.HCl is used as a building block in the synthesis of potential drug candidates, computational studies on the resulting molecules can help correlate structural variations with observed biological activity rsc.org.
Quantum Chemical Insights into Protecting Group Effects on Reactivity
The Boc protecting group is central to the utility of H-Lys(Boc)-OMe.HCl, and quantum chemical methods offer profound insights into its effects on reactivity. DFT calculations can model the electronic distribution within the Boc group and its linkage to the lysine amine, predicting its stability and lability under various chemical conditions researchgate.net.
Studies have shown that the Boc group's electron-withdrawing nature influences the basicity of the protected amine. Furthermore, quantum chemical analyses can detail the mechanism of Boc deprotection, often triggered by acid catalysis. These calculations help explain why the Boc group can be selectively removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl) without affecting other functionalities, such as the methyl ester or other protecting groups like benzyl (B1604629) ethers that might be present in more complex peptide synthesis strategies mdpi.com. The derivation of partial charges from QM calculations for force field parameterization, as mentioned previously, is also a direct application of quantum chemistry to understanding the behavior of protected amino acids, allowing for accurate modeling of their interactions and chemical transformations nih.gov.
Compound Name Table:
| Full Chemical Name | Common Abbreviation/Synonym | CAS Number |
| Nα-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride | H-Lys(Boc)-OMe.HCl | 2389-48-2 |
| Nε-Boc-L-lysine methyl ester hydrochloride | Nε-Boc-L-lysine methyl ester hydrochloride | 2389-48-2 |
| L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | H-Lys(Boc)-OMe.HCl | 2389-48-2 |
Advanced Analytical Methodologies for Research Purity and Structural Integrity of H Lys Boc Ome.hcl and Its Derivatives
Application of Sophisticated Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular structure of H-Lys(Boc)-OMe·HCl, confirming the presence and connectivity of its constituent functional groups and chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique is indispensable for structural elucidation. The characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, typically appearing as a singlet integrating to nine protons around δ 1.4 ppm, are diagnostic. The methyl ester protons usually resonate as a singlet near δ 3.7 ppm. The α-proton of the lysine (B10760008) residue typically appears as a multiplet around δ 4.0-4.2 ppm, while the protons of the lysine side chain (β, γ, δ, and ε) exhibit distinct multiplets in the aliphatic region (δ 1.3-1.9 ppm for β, γ, δ, and δ 2.8-3.1 ppm for ε). The presence of the hydrochloride salt can influence the chemical shifts of the amine protons. tcichemicals.comsigmaaldrich.comemerypharma.com
¹³C NMR: This provides complementary information by revealing the distinct carbon environments. Key signals include the carbonyl carbons of the ester (around δ 173 ppm) and the carbamate (B1207046) (around δ 156 ppm), the quaternary carbon and methyl carbons of the Boc group (around δ 79-80 ppm and δ 28 ppm, respectively), and the methyl ester carbon (around δ 52 ppm). nih.govlsu.edu
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used to determine the accurate molecular weight of the compound. For H-Lys(Boc)-OMe·HCl, the protonated molecular ion [M+H]⁺ would correspond to the free base (C₁₂H₂₄N₂O₄), with a calculated mass of approximately 261.18 Da. High-resolution MS can provide elemental composition, further confirming the identity. Fragmentation patterns (MS/MS) can also offer structural corroboration by identifying characteristic fragments resulting from the loss of the Boc group or the methyl ester. tcichemicals.comnih.govtcichemicals.compeptide.com
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands include the strong C=O stretching vibration of the ester group (typically around 1735 cm⁻¹) and the carbamate group (around 1690 cm⁻¹). Broad N-H stretching vibrations from the protonated amine and the carbamate NH group are also observed, usually in the region of 3300-3400 cm⁻¹. nih.gov
Table 1: Representative Spectroscopic Data for H-Lys(Boc)-OMe·HCl
| Technique | Parameter | Typical Observed Value/Range | Reference(s) |
| ¹H NMR | Boc methyl protons | Singlet, δ 1.4 ppm | tcichemicals.comsigmaaldrich.comnih.gov |
| Methyl ester protons | Singlet, δ 3.7 ppm | tcichemicals.comsigmaaldrich.comnih.gov | |
| α-proton | Multiplet, δ 4.0-4.2 ppm | tcichemicals.comsigmaaldrich.comnih.gov | |
| Lysine side chain (β, γ, δ) protons | Multiplets, δ 1.3-1.9 ppm | tcichemicals.comsigmaaldrich.comnih.gov | |
| Lysine side chain (ε) protons | Multiplet, δ 2.8-3.1 ppm | tcichemicals.comsigmaaldrich.comnih.gov | |
| ¹³C NMR | Ester carbonyl | δ ~173 ppm | nih.govlsu.edu |
| Carbamate carbonyl | δ ~156 ppm | nih.govlsu.edu | |
| Boc quaternary carbon | δ ~79-80 ppm | nih.govlsu.edu | |
| Methyl ester carbon | δ ~52 ppm | nih.govlsu.edu | |
| Mass Spectrometry | [M+H]⁺ (ESI+) | Calculated: 261.1814 Da; Observed values typically match. | tcichemicals.comnih.govtcichemicals.com |
| IR Spectroscopy | C=O stretch (ester) | ~1735 cm⁻¹ | nih.gov |
| C=O stretch (carbamate) | ~1690 cm⁻¹ | nih.gov | |
| N-H stretch | ~3300-3400 cm⁻¹ | nih.gov |
High-Resolution Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for quantifying the purity of H-Lys(Boc)-OMe·HCl and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing purity. Typically, a C18 stationary phase is employed with a mobile phase gradient consisting of water and an organic modifier (e.g., acetonitrile (B52724) or methanol), often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is commonly performed using UV absorbance at wavelengths such as 214 nm or 220 nm, which are sensitive to the peptide backbone and functional groups. The purity is determined by calculating the percentage of the main peak area relative to the total integrated peak area. Preparative HPLC can be utilized for the purification of the compound to higher purity levels. sigmaaldrich.comcem.commdpi.comruifuchemical.com
Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative assessment of purity and is useful for monitoring reaction progress. Common solvent systems include mixtures of ethyl acetate, hexane, and acetic acid, or chloroform, methanol (B129727), and ammonia. The compound's retention factor (Rf) value in a specific solvent system provides an indication of its purity and identity. sigmaaldrich.com
Table 2: Typical RP-HPLC Conditions for Purity Assessment of H-Lys(Boc)-OMe·HCl
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Typically 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm or 220 nm |
| Injection Volume | 10-20 µL |
| Typical Retention Time | ~8-12 minutes (highly dependent on gradient profile and column specifics) |
| Purity Calculation | Peak area percentage of the main peak relative to the total integrated peak area. |
Development of Advanced Chiral Analysis Techniques for Enantiomeric Purity Determination
The stereochemical integrity of H-Lys(Boc)-OMe·HCl, derived from L-lysine, is crucial. The presence of the D-enantiomer, resulting from racemization during synthesis or storage, can significantly alter the biological or chemical properties of peptides synthesized using this building block.
Chiral HPLC: This method employs specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), which can differentiate between enantiomers. By optimizing the mobile phase composition (e.g., mixtures of hexane, isopropanol, and ethanol, sometimes with additives like TFA), the L- and D-enantiomers of H-Lys(Boc)-OMe·HCl can be separated. The enantiomeric excess (ee) is quantified by comparing the peak areas of the separated enantiomers. chromatographytoday.comoup.com
Derivatization followed by Achiral Chromatography: An alternative approach involves derivatizing the amino acid or its ester with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral HPLC or Gas Chromatography (GC) columns. The ratio of the diastereomers directly reflects the enantiomeric purity of the original compound. chromatographytoday.comoup.com
Utilization of X-ray Crystallography for Definitive Structural Confirmation of Derived Products
While H-Lys(Boc)-OMe·HCl itself is typically characterized by spectroscopic and chromatographic methods, X-ray crystallography is the definitive technique for confirming the absolute structure of derived products synthesized using this building block. Single-crystal X-ray diffraction provides unparalleled detail about the three-dimensional arrangement of atoms within a molecule.
Structural Confirmation: It yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecular structure.
Stereochemical Assignment: X-ray crystallography can unequivocally confirm the absolute configuration of chiral centers within the synthesized molecule, verifying the stereochemical outcome of reactions involving H-Lys(Boc)-OMe·HCl. mdpi.comnih.govrsc.orgteknoscienze.comresearchgate.net
Crystal Packing and Interactions: It also reveals how molecules pack in the solid state, providing insights into intermolecular forces that influence physical properties.
This technique is particularly valuable for complex peptide structures or novel derivatives where subtle stereochemical or conformational differences are critical.
Quantitative Analytical Methods for Precise Reaction Monitoring and Yield Determination
Accurate quantification is essential for process development, reaction optimization, and quality control.
Quantitative NMR (qNMR): qNMR is a powerful, primary quantitative method that determines the absolute amount of an analyte without requiring a specific reference standard of the analyte itself. By incorporating a known amount of a certified internal standard with well-resolved proton signals, the concentration of H-Lys(Boc)-OMe·HCl can be accurately determined by comparing the integrals of its characteristic proton signals to those of the internal standard. This method is non-destructive, highly reproducible, and can provide both purity and identity confirmation. tcichemicals.comcreative-biostructure.comdeepdyve.com
HPLC with UV Detection: As discussed in Section 8.2, HPLC is also employed quantitatively. By constructing a calibration curve using known concentrations of a well-characterized reference standard of H-Lys(Boc)-OMe·HCl, the concentration of the compound in reaction mixtures or isolated products can be precisely quantified. This enables accurate calculation of reaction yields and monitoring of conversion rates over time. ruifuchemical.comthermofisher.com
Table 3: Illustrative qNMR Quantitative Analysis Principle
| Component | NMR Signal Used (¹H) | Integration | Amount of Standard (mg) | MW of Standard ( g/mol ) | Calculated Amount of Analyte (mg) | Purity (%) |
| H-Lys(Boc)-OMe·HCl | Boc methyl protons | 9H | N/A | 296.79 | X | N/A |
| Internal Standard (e.g., Maleic Acid) | Maleic Acid vinylic protons | 2H | 5.00 | 116.07 | 5.00 | N/A |
Calculation Principle: Purity (%) = (Integral of Analyte / Integral of Standard) × (Amount of Standard / MW of Standard) × (MW of Analyte / Amount of Analyte) × 100. Note: The actual calculation requires precise knowledge of the standard's purity and the specific NMR parameters.
Table 4: Illustrative HPLC Quantitative Analysis Principle
| Sample/Standard | Peak Area | Concentration of Standard (µg/mL) | Determined Concentration of Sample (µg/mL) | Yield (%) |
| H-Lys(Boc)-OMe·HCl (Sample) | 50000 | N/A | Y | N/A |
| H-Lys(Boc)-OMe·HCl (Standard) | 40000 | 100 | 100 | N/A |
Calculation Principle: Sample Concentration (Y) = (Peak Area of Sample / Peak Area of Standard) × Concentration of Standard. Note: This assumes a linear relationship between peak area and concentration. A calibration curve is typically used for accurate quantification.
Compound Name Table
| Common Name | Full Chemical Name |
| H-Lys(Boc)-OMe·HCl | N-α-(tert-Butoxycarbonyl)-L-lysine methyl ester hydrochloride |
| Boc-Lys(Z)-OMe | N-tert-butoxycarbonyl-N6-benzoxycarbonyl-L-lysine methyl ester |
| Fmoc-Lys(Boc)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysine |
| Boc-L-Lys(Boc)-OH | Nα,ε-Bis-Boc-L-lysine |
| H-Lys(Boc)-OMe | N-epsilon-Boc-L-lysine methyl ester |
| N-alpha-Acetyl-L-lysine methyl ester hydrochloride | N-alpha-Acetyl-L-lysine methyl ester hydrochloride |
| H-D-Lys(Boc)-OMe·HCl | methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
| Boc-Lys-OMe HCl | N-epsilon-Boc-L-lysine methyl ester hydrochloride salt |
| Boc-Lys-OH | N-(tert-Butoxycarbonyl)-L-lysine |
| N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester |
Future Research Directions and Emerging Applications of H Lys Boc Ome.hcl
Pioneering Innovations in Green and Sustainable Synthetic Approaches
The chemical industry is increasingly focused on developing environmentally friendly and sustainable synthetic methods. For H-Lys(Boc)-OMe.HCl, future research is likely to explore novel green chemistry principles in its production and utilization. This includes the application of biocatalysis, where enzymes could be engineered or discovered to perform specific protection or esterification steps with high selectivity and reduced waste chemrxiv.orgnih.govresearchgate.net. Flow chemistry, which offers advantages in terms of reaction control, efficiency, and safety, is also a promising avenue for the continuous synthesis of protected amino acid derivatives like H-Lys(Boc)-OMe.HCl biosynth.com. Furthermore, research will likely investigate the use of renewable feedstocks and milder reaction conditions, minimizing the environmental footprint associated with its manufacturing processes.
Exploration in Novel Drug Discovery and Medicinal Chemistry Scaffolds
H-Lys(Boc)-OMe.HCl serves as a crucial building block for synthesizing peptides and peptidomimetics, which are increasingly important in drug discovery chemimpex.comguidechem.comchemimpex.com. Future research will focus on its incorporation into novel drug scaffolds that offer enhanced stability, bioavailability, and targeted delivery. Its lysine (B10760008) side chain can be further functionalized, allowing for the creation of complex molecular architectures for therapeutic agents, including peptide-drug conjugates and prodrugs chemimpex.comchemimpex.com. The compound's utility in designing peptide mimetics, which can overcome some limitations of natural peptides, will also be a significant area of exploration in medicinal chemistry.
Integration into Advanced Materials Science and Engineering
The inherent properties of amino acids and peptides make them attractive for advanced materials. H-Lys(Boc)-OMe.HCl can be a precursor for lysine-based polymers and peptide-based materials with tunable properties chemimpex.commdpi.com. Future research will likely explore its integration into self-assembling peptide structures, hydrogels, and functional polymers for applications in tissue engineering, drug delivery systems, and biosensing mdpi.comeuropean-mrs.combohrium.comrsc.orgresearchgate.netfrontiersin.orgrsc.orgnih.gov. The ability to modify the lysine side chain offers a versatile platform for creating materials with specific mechanical, electrical, or biological functionalities. For instance, lysine-derived monomers are being investigated for the production of high-value polymers with applications ranging from pharmaceuticals to electronic manufacturing mdpi.com.
Expanded Role in Proteomics and Advanced Chemical Biology Tools
Lysine residues are highly susceptible to post-translational modifications (PTMs), which play critical roles in cellular signaling and regulation nih.govmagtechjournal.comnih.govnih.govtandfonline.comfrontiersin.org. H-Lys(Boc)-OMe.HCl, or its derivatives, can be used as chemical biology tools to study these modifications. Future research will focus on developing more sophisticated methods for site-specific labeling of proteins with modified lysine residues, enabling a deeper understanding of lysine acylation, methylation, and other modifications in vivo and in vitro tandfonline.comsigmaaldrich.comnih.govpnas.orgmdpi.comresearchgate.netacs.org. This could involve the use of engineered enzymes or genetic code expansion techniques to incorporate modified lysine derivatives into proteins, providing insights into their functional roles and potential as therapeutic targets.
Methodological Developments in Next-Generation Automated Synthesis Platforms
The demand for efficient and scalable peptide synthesis continues to drive innovation in automated synthesis platforms. H-Lys(Boc)-OMe.HCl is a standard building block in solid-phase peptide synthesis (SPPS) bachem.comambiopharm.com. Future developments will likely focus on integrating this compound into next-generation automated systems that offer higher throughput, improved purity, reduced solvent consumption, and enhanced sustainability bachem.compeptisystems.comgithub.comcem.com. Advances in flow-through column technology and real-time monitoring are expected to streamline the synthesis of complex peptides and peptidomimetics, making them more accessible for research and manufacturing.
Q & A
Q. Basic Protocol
- HPLC : Assess purity (>98% by reverse-phase C18 columns, using acetonitrile/water gradients) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 331.8) .
- NMR : Verify Boc-group integrity (δ 1.4 ppm for tert-butyl protons) and ester methyl signals (δ 3.7 ppm) .
Advanced Resolution of Contradictions : Discrepancies between NMR (e.g., impurities at δ 1.6 ppm) and HPLC purity may arise from volatile byproducts (e.g., urea) undetected by MS. Use preparative HPLC or ion-exchange chromatography for isolation .
How does Boc protection impact the stability of H-Lys(Boc)-OMe·HCl under solid-phase peptide synthesis (SPPS) conditions?
Methodological Insight
Boc groups are stable under SPPS coupling conditions but require acidic deprotection (e.g., 25% TFA in DCM). However, methyl esters are labile in strong acids. To avoid ester hydrolysis:
- Use mild deprotection protocols (e.g., 1% TFA in DCM) .
- Validate stepwise deprotection via FT-IR monitoring of carbonyl peaks (Boc: 1680 cm⁻¹; ester: 1730 cm⁻¹) .
What strategies are recommended for analyzing and mitigating side products during H-Lys(Boc)-OMe·HCl synthesis?
Q. Advanced Analysis
- Byproduct Identification : Use LC-MS/MS to detect common impurities like diketopiperazines (cyclic dimers) or methyl ester hydrolysis products (retention time shifts) .
- Troubleshooting : If dimerization occurs (>5% by HPLC), reduce reaction concentration or switch to low-dielectric solvents (e.g., chloroform) to limit intermolecular reactions .
How does the choice of solvent influence the scalability of H-Lys(Boc)-OMe·HCl synthesis?
Q. Scale-Up Considerations
- Polar Solvents (DMF) : Enhance reagent solubility but may complicate purification due to high boiling points. Use rotary evaporation followed by lyophilization .
- Non-Polar Solvents (DCM) : Facilitate easy removal but limit solubility of Boc-protected intermediates. Optimize by pre-dissolving reagents in minimal DMF before adding to DCM .
What computational tools can predict the reactivity of H-Lys(Boc)-OMe·HCl in novel peptide coupling reactions?
Q. Advanced Modeling
- Density Functional Theory (DFT) : Simulate transition states to predict coupling efficiency with non-standard amino acids (e.g., D-configuration lysine derivatives) .
- Molecular Dynamics (MD) : Model solvent effects on ester stability during deprotection steps .
How can researchers validate the enantiomeric purity of H-Lys(Boc)-OMe·HCl derivatives?
Q. Chiral Analysis
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients. Compare retention times with commercial standards .
- Polarimetry : Measure specific rotation ([α]D²⁵) and cross-reference with literature values (e.g., L-lysine derivatives: +14.5°) .
What are the limitations of Boc protection in lysine derivatives, and when should alternative protecting groups (e.g., Fmoc) be considered?
Q. Comparative Evaluation
- Boc Limitations : Acid-labile; incompatible with prolonged TFA exposure.
- Fmoc Advantages : Base-labile (piperidine-cleavable), suitable for acid-sensitive peptides. However, Fmoc-Lys derivatives require orthogonal protection for ε-amino groups .
How should researchers design controlled experiments to resolve contradictory data on H-Lys(Boc)-OMe·HCl’s stability in aqueous buffers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
